Cas no 1970-81-6 ([3,3'-Bipyridine]-5-carboxylic acid)
[3,3'-Bipyridine]-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- [3,3'-Bipyridine]-5-carboxylic acid
- 3,3'-Bipyridine-5-carboxylic acid
- 5-(PYRIDIN-3-YL)-NICOTINIC ACID
- 5-pyridin-3-ylpyridine-3-carboxylic acid
- 5-(pyridin-3-yl)pyridine-3-carboxylic acid
- [3,3']Bipyridinyl-5-carboxylic acid
- 5-(Pyridin-3-yl)nicotinic acid
- [3,3'-Bipyridine]-5-carboxylicacid
- 3,3'-Bipyridin-5-carbonsaeure
- 3,3-Bipyridine-5-carboxylic acid
- VP14385
- RL02476
- MP-
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- MDL: MFCD06254786
- Inchi: 1S/C11H8N2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,(H,14,15)
- InChI Key: BDYBZQYAJHFPGM-UHFFFAOYSA-N
- SMILES: OC(C1=CN=CC(=C1)C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 200.05864
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- Topological Polar Surface Area: 63.1
Experimental Properties
- Boiling Point: 451.6°C at 760 mmHg
- PSA: 63.08
[3,3'-Bipyridine]-5-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
[3,3'-Bipyridine]-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001299-250mg |
5-(Pyridin-3-yl)nicotinic acid |
1970-81-6 | 95% | 250mg |
$214.88 | 2023-09-02 | |
| Alichem | A029001299-1g |
5-(Pyridin-3-yl)nicotinic acid |
1970-81-6 | 95% | 1g |
$537.88 | 2023-09-02 | |
| Alichem | A029001299-5g |
5-(Pyridin-3-yl)nicotinic acid |
1970-81-6 | 95% | 5g |
$2285.98 | 2023-09-02 | |
| TRC | B235881-100mg |
[3,3'-Bipyridine]-5-carboxylic acid |
1970-81-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B235881-500mg |
[3,3'-Bipyridine]-5-carboxylic acid |
1970-81-6 | 500mg |
$ 390.00 | 2022-06-07 | ||
| TRC | B235881-1g |
[3,3'-Bipyridine]-5-carboxylic acid |
1970-81-6 | 1g |
$ 590.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB535-50mg |
[3,3'-Bipyridine]-5-carboxylic acid |
1970-81-6 | 97% | 50mg |
278.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB535-200mg |
[3,3'-Bipyridine]-5-carboxylic acid |
1970-81-6 | 97% | 200mg |
699.0CNY | 2021-08-04 | |
| Chemenu | CM122536-1g |
[3,3'-bipyridine]-5-carboxylic acid |
1970-81-6 | 97% | 1g |
$372 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB535-250mg |
[3,3'-Bipyridine]-5-carboxylic acid |
1970-81-6 | 97% | 250mg |
1392CNY | 2021-05-08 |
[3,3'-Bipyridine]-5-carboxylic acid Suppliers
[3,3'-Bipyridine]-5-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on [3,3'-Bipyridine]-5-carboxylic acid
Introduction to [3,3'-Bipyridine]-5-carboxylic acid (CAS No. 1970-81-6)
[3,3'-Bipyridine]-5-carboxylic acid] is a significant compound in the field of coordination chemistry and has garnered considerable attention due to its versatile applications in various scientific and industrial domains. This compound, identified by the CAS number 1970-81-6, is a derivative of bipyridine, a well-known class of heterocyclic compounds that exhibit remarkable binding properties with metal ions. The presence of a carboxylic acid functional group at the 5-position enhances its reactivity and makes it a valuable building block for synthesizing complex coordination polymers and metal-organic frameworks (MOFs).
The structure of [3,3'-Bipyridine]-5-carboxylic acid consists of two pyridine rings connected by a methylene bridge, with a carboxylic acid group attached to one of the pyridine rings. This unique structural feature allows it to form stable complexes with a wide range of transition metals, making it an excellent ligand in coordination chemistry. The compound's ability to chelate metal ions via its nitrogen donor sites and the additional carboxylate functionality provides a high degree of structural tunability, which is crucial for designing materials with specific properties.
In recent years, [3,3'-Bipyridine]-5-carboxylic acid has been extensively studied for its potential applications in catalysis, sensing, and as a precursor for advanced materials. One of the most notable areas of research has been its use in the development of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated to organic ligands, and they have shown great promise in applications such as gas storage, separation, and catalysis. The carboxylic acid group in [3,3'-Bipyridine]-5-carboxylic acid facilitates strong coordination interactions with metal ions, enabling the construction of highly stable and functional MOFs.
Recent studies have highlighted the role of [3,3'-Bipyridine]-5-carboxylic acid in designing luminescent metal complexes that have potential applications in optoelectronic devices. For instance, when coordinated with transition metals such as ruthenium or iridium, this compound can form complexes that exhibit strong emission properties. These luminescent complexes are being explored for use in organic light-emitting diodes (OLEDs), sensors, and biological imaging probes. The tunability of the emission wavelength through the choice of metal ion and ancillary ligands makes [3,3'-Bipyridine]-5-carboxylic acid a valuable tool in this field.
Another area where [3,3'-Bipyridine]-5-carboxylic acid has shown significant promise is in the development of electrochemical sensors. The compound's ability to form stable complexes with metal ions allows it to be used as an indicator in various analytical methods. For example, it has been employed in potentiometric sensors for detecting metal ions such as copper(II) and iron(III). The carboxylic acid group can be further functionalized to enhance the selectivity and sensitivity of these sensors. This makes [3,3'-Bipyridine]-5-carboxylic acid an important component in environmental monitoring and biomedical diagnostics.
The synthesis of [3,3'-Bipyridine]-5-carboxylic acid typically involves condensation reactions between 2-acetylpyridine and malonic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research and industrial applications. The growing interest in green chemistry has also spurred efforts to develop more sustainable synthetic routes for [3,3'-Bipyridine]-5-carboxylic acid, including solvent-free reactions and catalytic processes that minimize waste generation.
In conclusion, [3,3'-Bipyridine]-5-carboxylic acid (CAS No. 1970-81-6) is a versatile compound with numerous applications in coordination chemistry, material science, and analytical chemistry. Its unique structural features make it an excellent ligand for forming stable metal complexes that are useful in various fields. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing development of innovative synthetic methods will also contribute to making [3,3'-Bipyridine]-5-carboxylic acid more widely available for scientific exploration and industrial use.
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